

# Measuring kinetic parameters of ceramidase with C12-NBD Sphinganine

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## Compound of Interest

Compound Name: C12-NBD Sphinganine

Cat. No.: B569086

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## Application Notes: Measuring Kinetic Parameters of Ceramidase

### Introduction

Ceramidases (N-acylsphingosine amidohydrolase, EC 3.5.1.23) are a class of enzymes that catalyze the hydrolysis of ceramide into sphingosine and a free fatty acid. These enzymes are critical regulators in the sphingolipid signaling pathway, influencing cell growth, differentiation, and apoptosis. Aberrant ceramidase activity is implicated in various diseases, including Farber disease, making them a key target for drug development.

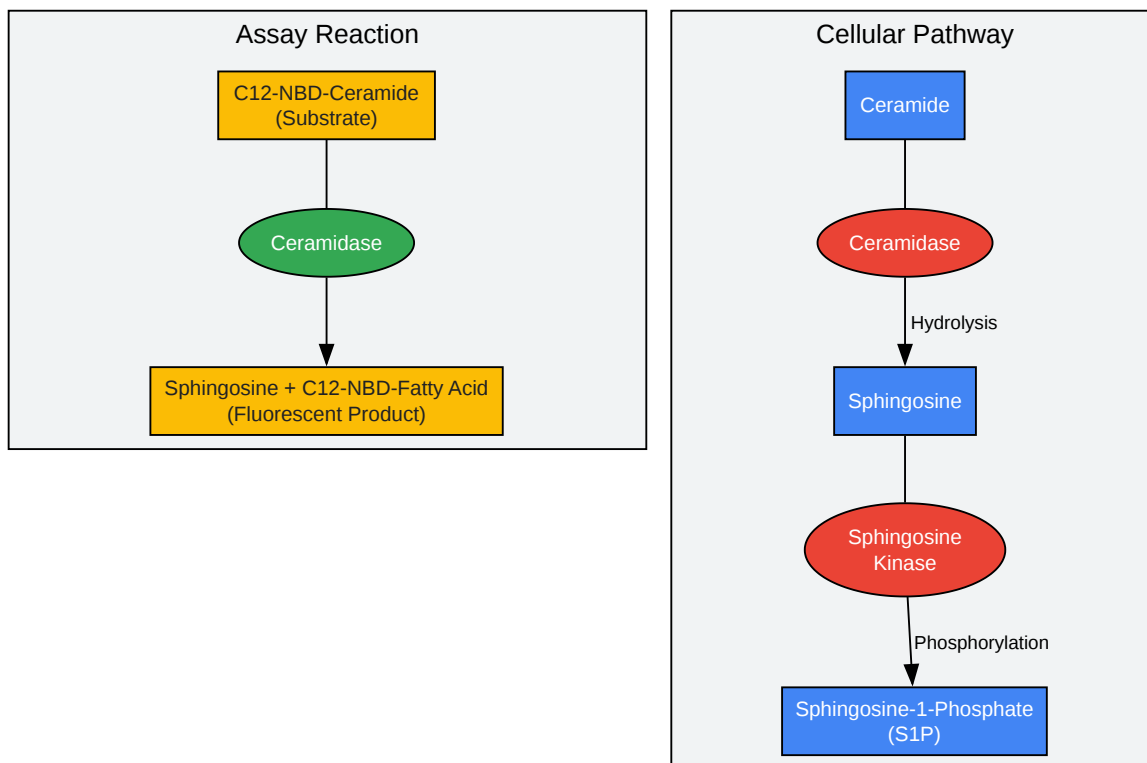
This document provides a detailed protocol for determining the kinetic parameters ( $K_m$  and  $V_{max}$ ) of ceramidases. While the user specified **C12-NBD Sphinganine**, the scientifically established and widely used fluorescent substrate for measuring ceramidase (a catabolic enzyme) is C12-NBD-Ceramide. **C12-NBD Sphinganine** is a substrate for ceramide synthase (an anabolic enzyme). Therefore, this protocol is based on the use of C12-NBD-Ceramide. This substrate is a ceramide analog with a nitrobenzoxadiazole (NBD) fluorophore attached to the dodecanoyl (C12) fatty acid chain. Enzymatic cleavage by ceramidase releases the fluorescent C12-NBD-fatty acid, which can be separated from the unreacted substrate and quantified. Studies have shown that C12-NBD-Ceramide is an excellent substrate, particularly for neutral and alkaline ceramidases, often exhibiting higher sensitivity than radiolabeled substrates.[1][2][3][4]

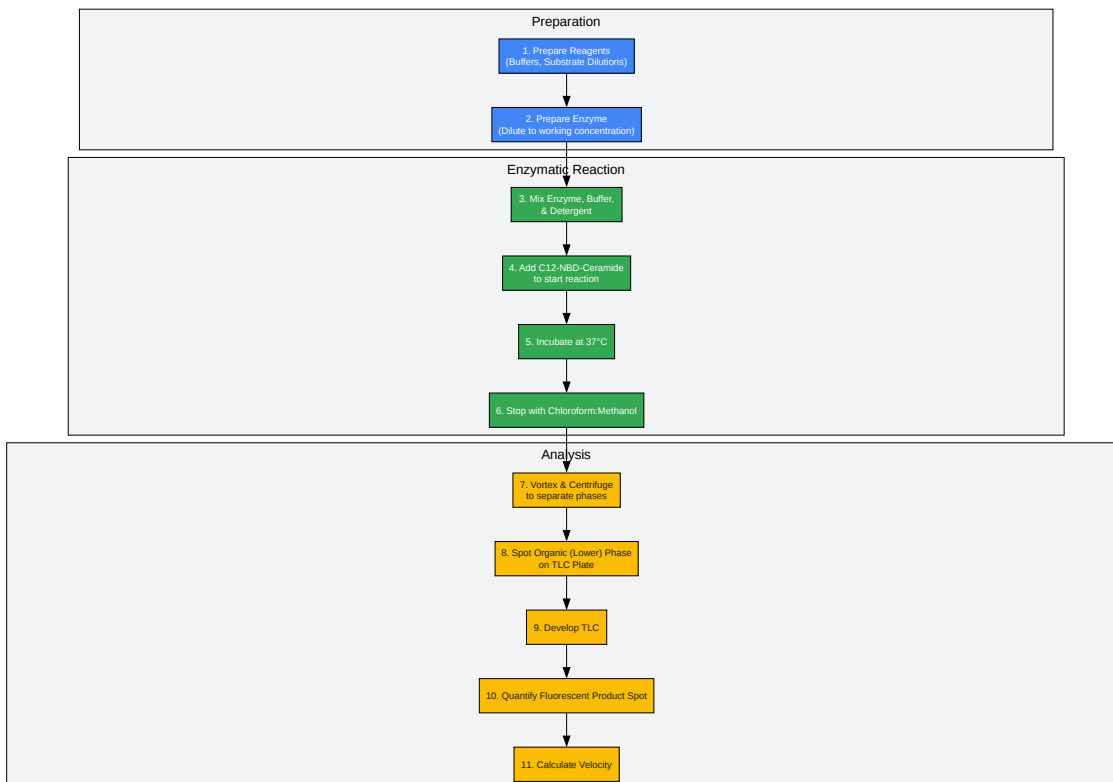
The assay's principle relies on the separation of the hydrophobic product (C12-NBD-fatty acid) from the more hydrophobic substrate (C12-NBD-Ceramide) followed by fluorometric quantification. This method is highly sensitive, allowing for the detection of femtomole quantities of the product.[5]

## Key Signaling Pathway: Ceramide Hydrolysis

Ceramidase is a central enzyme in sphingolipid metabolism. It hydrolyzes ceramide, a key signaling lipid, to produce sphingosine. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), another potent signaling molecule with opposing cellular effects to ceramide. This balance, often termed the "sphingolipid rheostat," is crucial for determining cell fate.

## Ceramidase in Sphingolipid Metabolism





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